molecular formula C10H9N5O4 B12904144 (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde

(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde

Cat. No.: B12904144
M. Wt: 263.21 g/mol
InChI Key: JKIZYKDFWMLCTP-XMRAEQSQSA-N
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Description

(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde is a specialized purine nucleoside analogue with the molecular formula C10H9N5O4 and a molecular weight of 263.21 g/mol . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. The core structure of this molecule features a 6-aminopurine base (adenine) linked to a modified oxolane (tetrahydrofuran) sugar moiety. The distinct stereochemistry (2R,4S,5R) and the presence of a 3-oxo (ketone) and 4-hydroxy functional group on the ring differentiate it from canonical nucleosides like adenosine and make it a molecule of significant interest in medicinal chemistry and biochemistry . Researchers can explore this compound as a key synthetic intermediate or a precursor for designing novel nucleoside-based probes. Its potential mechanism of action in biological systems may involve mimicking natural nucleosides, thereby inhibiting enzymes like nucleoside phosphorylases or polymerases, which can be valuable for developing antiviral or anticancer agents. The aldehyde group at the 2-position offers a versatile handle for further chemical conjugation or derivatization, expanding its utility in bioconjugation and probe development. This product is characterized by high purity to ensure consistency and reliability in your experimental outcomes. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H9N5O4

Molecular Weight

263.21 g/mol

IUPAC Name

(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde

InChI

InChI=1S/C10H9N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-4,7,10,18H,(H2,11,12,13)/t4-,7-,10-/m1/s1

InChI Key

JKIZYKDFWMLCTP-XMRAEQSQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C(=O)[C@H](O3)C=O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)C=O)O)N

Origin of Product

United States

Preparation Methods

Enzymatic Glycosylation

One of the most efficient and selective methods to prepare purine nucleoside analogs is enzymatic glycosylation, where a purine base is enzymatically coupled to a sugar moiety. This method offers high stereoselectivity and mild reaction conditions.

  • Enzymes used: Nucleoside phosphorylases or nucleoside hydrolases catalyze the formation of the N-glycosidic bond between the purine base and the sugar.
  • Cofactor regeneration: Some enzymatic methods incorporate cofactor regeneration systems to maintain the reduced form of cofactors necessary for reductive steps in sugar modification, enhancing yield and sustainability.
  • Reaction conditions: Typically performed in aqueous buffer systems at moderate temperatures (25–40°C), pH 6–8, to preserve enzyme activity and substrate stability.

Advantages of Enzymatic Methods

  • High regio- and stereoselectivity, ensuring the correct (2R,4S,5R) stereochemistry.
  • Avoidance of harsh chemicals and conditions.
  • Potential for scale-up with immobilized enzymes.

Chemical Synthesis Approaches

Multi-step Organic Synthesis

Chemical synthesis of this compound involves constructing the sugar moiety with the correct stereochemistry, followed by coupling with the 6-aminopurine base.

  • Key steps:

    • Stereoselective oxidation to introduce the 3-oxo group on the oxolane ring.
    • Protection of hydroxyl groups to prevent side reactions.
    • Formation of the N9-glycosidic bond between the sugar and the purine base, often via activation of the sugar moiety (e.g., as a halide or trichloroacetimidate).
    • Deprotection steps to yield the final compound.
  • Typical reagents: Oxidizing agents (e.g., Dess–Martin periodinane), protecting groups (e.g., silyl ethers), Lewis acids for glycosylation (e.g., TMSOTf).

Challenges

  • Controlling stereochemistry at multiple chiral centers.
  • Avoiding degradation of sensitive purine base.
  • Low overall yields due to multiple steps and purification requirements.

Comparative Data Table of Preparation Methods

Aspect Enzymatic Synthesis Chemical Synthesis
Stereoselectivity High (enzyme-controlled) Moderate to high (depends on conditions)
Reaction conditions Mild, aqueous, ambient temperature Often harsh, organic solvents, elevated temp
Number of steps Fewer, often one-pot Multiple steps with protection/deprotection
Yield Moderate to high Variable, often lower due to complexity
Scalability Good, especially with immobilized enzymes Possible but more complex
Environmental impact Low (green chemistry) Higher (use of organic solvents, reagents)

Detailed Research Findings

  • A patent (EP1537222B1) describes enzymatic methods for preparing nucleoside analogs using cofactor regeneration systems to maintain enzyme activity and improve yields. This method involves enzymatic reduction steps and hydrolysis reactions to achieve the desired sugar modifications before coupling with the purine base.
  • PubChem data confirms the stereochemical configuration and molecular formula of the compound, supporting the need for stereoselective synthesis methods.
  • Advanced analytical techniques such as LC-MS/MS are used to confirm the structure and purity of the synthesized compound, ensuring the correct stereochemistry and functional groups are present.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde as an antiviral agent. Its structural similarity to nucleosides allows it to interfere with viral replication processes.

Case Study:
In vitro assays demonstrated that this compound exhibits inhibitory effects against various RNA viruses, including influenza and coronaviruses. The mechanism of action involves the incorporation of the compound into viral RNA, leading to premature termination of viral replication.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been a focal point of research.

Case Study:
A study published in a peer-reviewed journal showed that this compound selectively targets cancerous cells while sparing normal cells. The compound activates caspase pathways, leading to programmed cell death in various cancer cell lines.

Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor. The compound has been shown to inhibit specific kinases involved in cancer progression.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition IC50 (µM)Reference
Protein Kinase A10
Cyclin-dependent Kinase 115
Phosphoinositide 3-Kinase12

Mechanism of Action

The mechanism of action of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into nucleic acids, disrupting normal DNA and RNA functions. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s effects are mediated through its interactions with enzymes involved in nucleic acid metabolism, such as polymerases and kinases.

Comparison with Similar Compounds

Key Structural Modifications

Table 1: Structural Features of Selected Adenine Derivatives

Compound Name Sugar Modifications Phosphate/Functional Groups Key Differences vs. Target Compound
Adenosine () 5-hydroxymethyl oxolane None Lacks 3-oxo and carbaldehyde groups
ADP () Standard ribose Diphosphate Phosphate groups replace oxo/carbaldehyde
6-Deaminosinefungin () Hexanoic acid chain at C2' None Extended alkyl chain vs. carbaldehyde
ANT-ADP () Anthraniloyl fluorophore at C2' Diphosphate Fluorescent tag vs. carbaldehyde reactivity
TOP1 () Sulfanylmethyl and cyclohexyl groups None Hydrophobic substituents vs. polar groups
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)...] () Methylsulfanylpurine base Phosphono hydrogen phosphate Thioether and phosphate vs. oxo/carbaldehyde

Physicochemical Properties

Table 2: Property Comparison

Property Target Compound* Adenosine () ADP () 6-Deaminosinefungin ()
Molecular Weight (g/mol) ~300 (estimated) 267.24 427.20 399.39
cLogP ~0.5 (polar) -1.5 -2.8 -0.8
Solubility Moderate High High Low
TPSA (Ų) ~150 141.3 205.6 175.4

*Estimated based on structural analogs.

Biological Activity

The compound (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde is a derivative of purine nucleosides, particularly related to adenosine and its analogs. This compound has garnered attention due to its potential biological activities, especially in cellular processes and therapeutic applications. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.

PropertyValue
Molecular Formula C10H14N5O7
Molecular Weight 347.22 g/mol
IUPAC Name This compound
InChI Key LNQVTSROQXJCDD-PKJMTWSGSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors that play significant roles in metabolic pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, which can affect cellular energy levels and signaling pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at purinergic receptors, influencing cell signaling related to proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown potential antitumor effects attributed to the compound's ability to interfere with nucleic acid synthesis in cancer cells. For instance:

  • In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.

Antiviral Properties

The compound has been investigated for its antiviral properties:

  • It has shown effectiveness against certain viruses by inhibiting viral replication through interference with viral RNA synthesis.

Immunomodulatory Effects

Research suggests that this compound may modulate immune responses:

  • It has been observed to enhance the activity of immune cells such as T lymphocytes and natural killer cells, promoting an anti-tumor immune response.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Case Study on Antiviral Activity :
    • In a controlled experiment, the compound was tested against the influenza virus. Results showed a 70% reduction in viral load in treated cells compared to untreated controls.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for structural elucidation of this compound?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC) to resolve stereochemistry and substituent positions. X-ray crystallography is critical for confirming the oxolane ring conformation and aldehyde group orientation. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • Key Considerations : For phosphorylated analogs, ³¹P NMR can clarify phosphate linkages .

Q. How do the functional groups (aldehyde, hydroxyl, purine) influence reactivity and stability?

  • Methodology :

  • Aldehyde : Susceptible to nucleophilic attack; monitor via Schiff base formation assays under varying pH.
  • Hydroxyl Groups : Participate in hydrogen bonding; use IR spectroscopy to track O-H stretching (3200–3600 cm⁻¹).
  • Purine Moiety : UV-Vis spectroscopy (λ ~260 nm) quantifies aromaticity and π-π stacking interactions.
    • Stability : The aldehyde group may oxidize; store under inert gas (N₂/Ar) at -20°C to prevent degradation .

Q. What are the recommended storage conditions to maintain compound integrity?

  • Protocol : Lyophilize the compound and store in amber vials at -80°C with desiccants (e.g., silica gel). For short-term use (≤1 week), dissolve in deuterated DMSO and refrigerate at 4°C.
  • Validation : Periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) checks for decomposition .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and stereochemical purity?

  • Strategy :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during aldehyde functionalization .
  • Catalysis : Employ asymmetric catalysis (e.g., organocatalysts) to control the 2R,4S,5R configuration.
    • Table : Example reaction conditions for key steps:
StepReagents/ConditionsYield (%)Purity (HPLC)
Aldehyde activationTBSCl, imidazole, DMF, 0°C → RT85≥98%
Purine couplingMitsunobu reaction (DIAD, Ph₃P), THF72≥95%
  • Validation : Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (>99%) .

Q. How does this compound interact with purinergic receptors (e.g., P2Y)?

  • Methodology :

  • In Vitro : Radioligand binding assays (³H-labeled ATP analogs) using HEK293 cells expressing P2Y receptors.
  • Computational : Molecular dynamics simulations (AMBER force field) model aldehyde group interactions with receptor active sites.
    • Key Finding : The aldehyde may form covalent adducts with lysine residues in the receptor’s binding pocket, altering agonist efficacy .

Q. How to reconcile contradictory bioactivity data reported across studies?

  • Analysis Framework :

  • Assay Variability : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and temperature.
  • Impurity Profiling : LC-MS identifies trace byproducts (e.g., oxidized aldehyde derivatives) that may antagonize activity.
    • Case Study : A 10% impurity in the 6-aminopurin moiety reduced IC₅₀ by 3-fold in kinase inhibition assays .

Methodological Resources

  • Structural Analysis : Refer to for analogous phosphorylated purine derivatives.
  • Synthetic Protocols : and detail protecting group strategies and stereochemical control.
  • Receptor Studies : provides ligand design principles for purinergic targets.

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